molecular formula C17H22N2O3S B5590287 {[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-pyridylamine

{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-pyridylamine

Cat. No.: B5590287
M. Wt: 334.4 g/mol
InChI Key: LGAZCMSPNARRHQ-UHFFFAOYSA-N
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Description

{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-pyridylamine is an organic compound that features a sulfonyl group attached to a pyridylamine moiety

Scientific Research Applications

{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-pyridylamine has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-pyridylamine typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of tert-butyl ethers as protecting groups for alcohols and phenols, which can be efficiently removed under mild conditions . The preparation may also involve Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable and efficient synthetic routes, such as the use of tert-butyl methyl ether as a tert-butyl source and solvent, in the presence of sulfuric acid . This method is simple, inexpensive, and easily scaled up, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-pyridylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as KMnO₄ or OsO₄.

    Reduction: Reduction reactions can be carried out using agents like LiAlH₄ or NaBH₄.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO₄, OsO₄

    Reducing agents: LiAlH₄, NaBH₄

    Nucleophiles: RLi, RMgX

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of {[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-pyridylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-pyridylamine is unique due to its combination of a sulfonyl group with a pyridylamine moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-tert-butyl-2-ethoxy-N-pyridin-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-5-22-14-10-9-13(17(2,3)4)12-15(14)23(20,21)19-16-8-6-7-11-18-16/h6-12H,5H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAZCMSPNARRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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